(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid
Overview
Description
(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzyloxycarbonyl group, an isopropylamino group, and a hydroxyphenyl group. Its unique configuration and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using a suitable protecting group, such as a benzyloxycarbonyl group.
Formation of the Amino Group: The protected intermediate is then reacted with isopropylamine to introduce the isopropylamino group.
Coupling Reaction: The intermediate is coupled with a suitable carboxylic acid derivative to form the desired product.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.
Scientific Research Applications
(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
®-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid: The enantiomer of the compound, with similar but distinct properties.
4-Aminocoumarin derivatives: Compounds with similar structural features and applications in organic synthesis and medicinal chemistry.
Uniqueness
(S)-2-(((benzyloxy)carbonyl)(isopropyl)amino)-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific chiral configuration and the presence of multiple functional groups, which contribute to its versatility and wide range of applications.
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[phenylmethoxycarbonyl(propan-2-yl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-14(2)21(20(25)26-13-16-6-4-3-5-7-16)18(19(23)24)12-15-8-10-17(22)11-9-15/h3-11,14,18,22H,12-13H2,1-2H3,(H,23,24)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBVHEZTYCKOLB-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H](CC1=CC=C(C=C1)O)C(=O)O)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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